1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate

Übersicht

Beschreibung

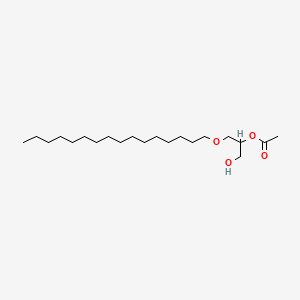

1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular compound is characterized by its long hydrocarbon chain, which imparts unique physical and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate can be synthesized through the esterification of 1-(hexadecyloxy)-3-hydroxypropan-2-ol with acetic acid. The reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions often involve heating the reactants under reflux to drive the esterification to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts, such as sulfonated resins, can also be employed to facilitate the reaction under milder conditions and reduce the need for corrosive liquid acids.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 1-(hexadecyloxy)-3-hydroxypropan-2-ol and acetic acid.

Oxidation: The compound can be oxidized to produce corresponding carboxylic acids and other oxidation products.

Reduction: Reduction reactions can convert the ester group into an alcohol group.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Hydrolysis: 1-(Hexadecyloxy)-3-hydroxypropan-2-ol and acetic acid.

Oxidation: Carboxylic acids and other oxidation products.

Reduction: Alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biological systems and interactions with cellular components.

Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.

Industry: Utilized in the formulation of fragrances, flavors, and cosmetic products due to its pleasant odor and stability.

Wirkmechanismus

The mechanism of action of 1-(hexadecyloxy)-3-hydroxypropan-2-yl acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release active alcohol and acid components, which may exert biological effects. The long hydrocarbon chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.

Vergleich Mit ähnlichen Verbindungen

Hexadecyl acetate: Similar in structure but lacks the hydroxyl group.

Cetyl alcohol: Similar hydrocarbon chain but is an alcohol instead of an ester.

Hexadecanol: A long-chain alcohol with similar physical properties.

Uniqueness: 1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate is unique due to its combination of a long hydrocarbon chain, hydroxyl group, and ester functionality. This combination imparts distinct physical and chemical properties, making it versatile for various applications in research and industry.

Biologische Aktivität

1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate, also known by its chemical formula C21H42O4, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C21H42O4

- Molecular Weight : 358.57 g/mol

- IUPAC Name : this compound

The biological activity of this compound is largely attributed to its interaction with cellular membranes and signaling pathways. The hexadecyloxy group enhances lipophilicity, allowing the compound to integrate into lipid bilayers, which can affect membrane fluidity and permeability. This property is crucial for its potential role in modulating cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study conducted on various bacterial strains demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the strain tested.

Anticancer Properties

The compound has shown promise in cancer research, particularly in inducing apoptosis in cancer cell lines. In vitro studies have reported that treatment with this compound led to increased levels of reactive oxygen species (ROS) in glioma cells, triggering apoptotic pathways. The IC50 values for glioma cell lines were found to be approximately 30 µM.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Results : The compound exhibited significant antibacterial activity with an MIC of 100 µg/mL against S. aureus and 150 µg/mL against E. coli.

- : Suggests potential use as a natural preservative or therapeutic agent.

-

Cancer Cell Apoptosis Induction :

- Objective : To assess the apoptotic effects on glioma cells.

- Methodology : Cells were treated with varying concentrations of the compound for 24 hours.

- Findings : Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment, indicating a dose-dependent response.

- : Highlights the potential of this compound as an anticancer agent.

Comparative Analysis of Biological Activities

| Activity Type | Compound | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| Antimicrobial | This compound | 100 (S. aureus) | N/A |

| 150 (E. coli) | N/A | ||

| Anticancer | This compound | N/A | 30 |

Eigenschaften

IUPAC Name |

(1-hexadecoxy-3-hydroxypropan-2-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-19-21(18-22)25-20(2)23/h21-22H,3-19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEHGUUSIIWOOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CO)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90912380 | |

| Record name | 1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90912380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99945-82-1 | |

| Record name | 1-Palmityl-2-acetylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099945821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90912380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.